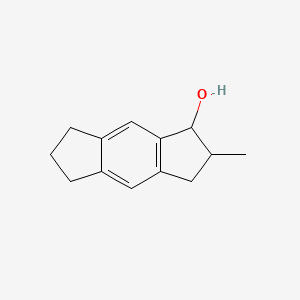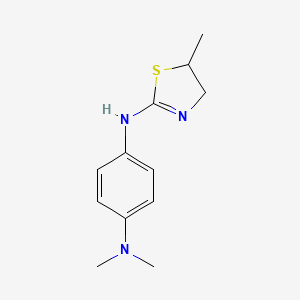
N,N-dimethyl-N'-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1-DIMETHYL-N4-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)BENZENE-1,4-DIAMINE: is a complex organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-DIMETHYL-N4-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)BENZENE-1,4-DIAMINE typically involves the formation of the thiazole ring followed by the attachment of the benzene-1,4-diamine moiety. Common synthetic methods include:
Debus-Radiszewski synthesis: This method involves the condensation of alpha-haloketones with thiourea under basic conditions.
Wallach synthesis: This involves the cyclization of thiourea with alpha-haloketones in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. The reaction conditions are carefully controlled to avoid side reactions and to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products:
Sulfoxides and sulfones: From oxidation reactions.
Dihydrothiazoles: From reduction reactions.
Various substituted thiazoles: From substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Biology and Medicine:
Antimicrobial agents: Due to the presence of the thiazole ring, the compound exhibits antimicrobial properties.
Anticancer agents:
Industry:
Mecanismo De Acción
The mechanism by which N1,N1-DIMETHYL-N4-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)BENZENE-1,4-DIAMINE exerts its effects involves interactions with various molecular targets:
Enzyme inhibition: The compound can inhibit specific enzymes, affecting biochemical pathways.
Receptor binding: It can bind to specific receptors, modulating their activity.
Comparación Con Compuestos Similares
Thiazole derivatives: Such as 2,4-disubstituted thiazoles.
Imidazole derivatives: Such as 1,3-diazole.
Uniqueness:
Propiedades
Fórmula molecular |
C12H17N3S |
|---|---|
Peso molecular |
235.35 g/mol |
Nombre IUPAC |
4-N,4-N-dimethyl-1-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C12H17N3S/c1-9-8-13-12(16-9)14-10-4-6-11(7-5-10)15(2)3/h4-7,9H,8H2,1-3H3,(H,13,14) |
Clave InChI |
GRFZECBQOVYTMH-UHFFFAOYSA-N |
SMILES canónico |
CC1CN=C(S1)NC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


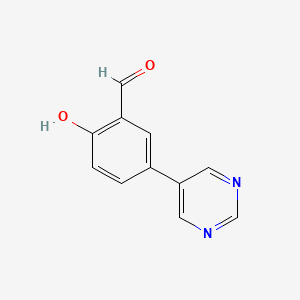
![[(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13903634.png)
![tert-butyl ((1S,2S,5R)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B13903638.png)
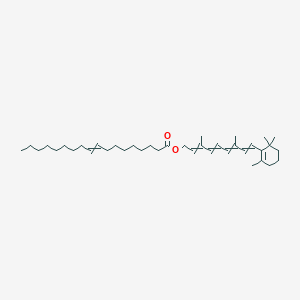
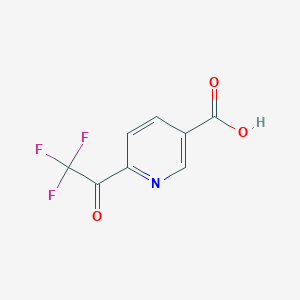
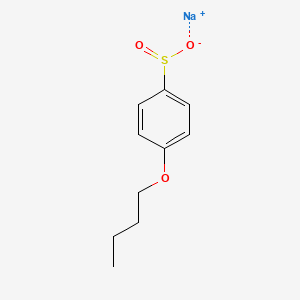
![{[(4-Amino-2-methylpyrimidin-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B13903661.png)
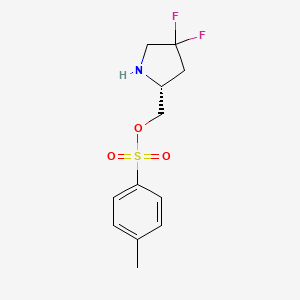
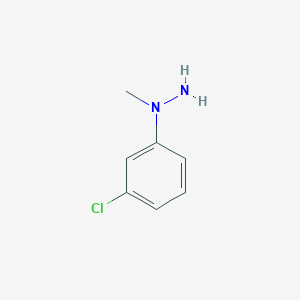
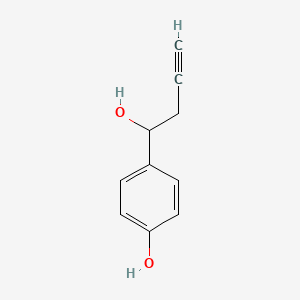
![[cis-1-Benzyl-2-(benzyloxymethyl)azetidin-3-YL]oxy-tert-butyl-dimethyl-silane](/img/structure/B13903684.png)

![3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B13903703.png)
